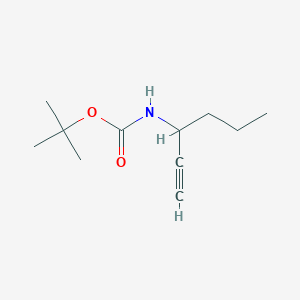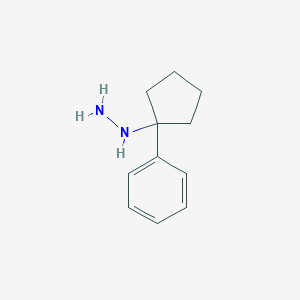
2-(N-Hydroxyamino)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-Hydroxyamino)acetamide hydrochloride is a versatile chemical compound widely used in scientific research. Its unique properties make it an invaluable tool for studying molecular interactions and designing innovative solutions.
Méthodes De Préparation
The synthesis of 2-(N-Hydroxyamino)acetamide hydrochloride can be carried out through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This process can be performed without solvents at room temperature or with heating. Industrial production methods often involve electrosynthesis, which is a greener and more sustainable approach .
Analyse Des Réactions Chimiques
2-(N-Hydroxyamino)acetamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . For instance, when heated with dilute hydrochloric acid, it forms acetic acid and ammonium ions . It also reacts with β-dicarbonyls to produce substituted pyrimidines and with acetaldehydes to form substituted imidazoles . Common reagents used in these reactions include dilute acids and β-dicarbonyls .
Applications De Recherche Scientifique
2-(N-Hydroxyamino)acetamide hydrochloride is used in a wide range of scientific research applications. In chemistry, it is employed in the synthesis of biologically active compounds and heterocyclic moieties . In biology and medicine, it is used in drug development and catalysis. Its unique properties make it an invaluable tool for studying molecular interactions and designing innovative solutions.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
2-(N-Hydroxyamino)acetamide hydrochloride can be compared with other similar compounds such as acetamidine hydrochloride and lidocaine hydrochloride . While acetamidine hydrochloride reacts with β-dicarbonyls to produce substituted pyrimidines , lidocaine hydrochloride is used as a local anesthetic . The unique properties of this compound, such as its ability to regulate the aliphatic amidase operon, set it apart from these similar compounds .
Propriétés
Formule moléculaire |
C2H7ClN2O2 |
|---|---|
Poids moléculaire |
126.54 g/mol |
Nom IUPAC |
2-(hydroxyamino)acetamide;hydrochloride |
InChI |
InChI=1S/C2H6N2O2.ClH/c3-2(5)1-4-6;/h4,6H,1H2,(H2,3,5);1H |
Clé InChI |
CLOBQKZSZAGGQR-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)N)NO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B13480177.png)

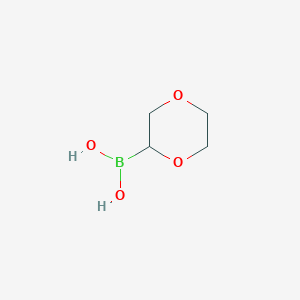
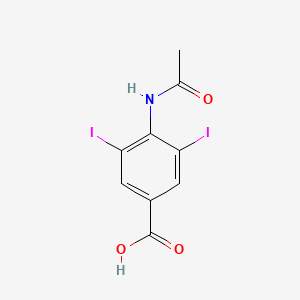
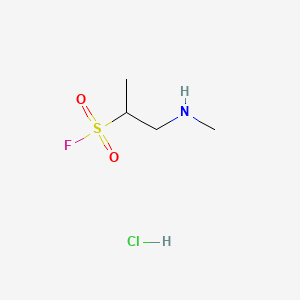
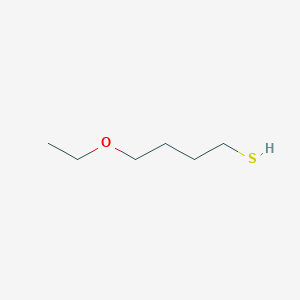
![2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one](/img/structure/B13480200.png)
